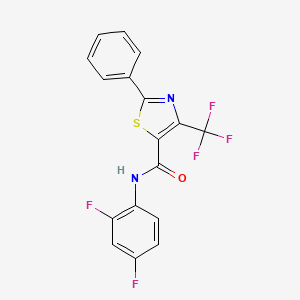
N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide, also known as DFTZ, is a chemical compound that has gained significant attention in the field of scientific research. DFTZ is a thiazole derivative that has been synthesized through various methods and has shown promising results in its application in scientific research.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds structurally related to N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide have shown significant potential in anticancer research. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which are structurally similar, have been synthesized and evaluated for their anticancer activity against various cell lines, including A-549, Bel7402, and HCT-8. The introduction of specific substituents on the thiazole ring influenced the activity levels, with some compounds demonstrating high activity levels (Cai et al., 2016). Similarly, other studies have synthesized and tested various N-phenylbenzamide derivatives for anticancer activity, showing promising results against different cancer cell lines (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Compounds with structures similar to N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide have also been studied for their antimicrobial and antifungal activities. Thiourea derivatives containing trifluoromethyl groups have been synthesized and tested for their interaction with bacterial cells, exhibiting significant anti-pathogenic activity, especially against strains known for their biofilm-forming abilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). Another study synthesized N-substituted 2-methyl-4-trifluoromethyl-5-thiazole carboxamides, demonstrating substantial fungicidal activity against various fungi (Wei, 2012).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F5N2OS/c18-10-6-7-12(11(19)8-10)23-15(25)13-14(17(20,21)22)24-16(26-13)9-4-2-1-3-5-9/h1-8H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPDWAFUJXUGQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F5N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)
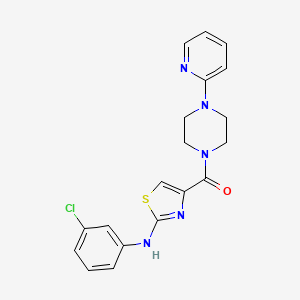
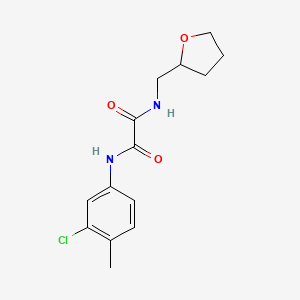
![Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2353980.png)
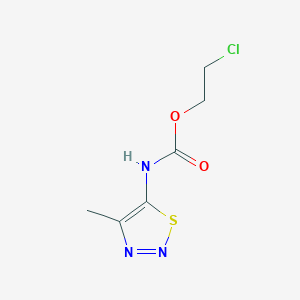
![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)
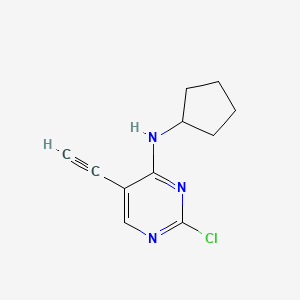
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2353987.png)
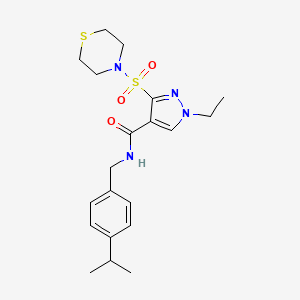
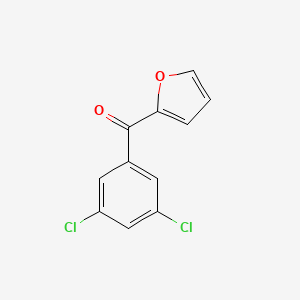
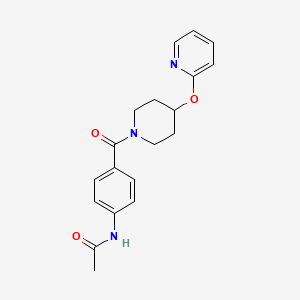
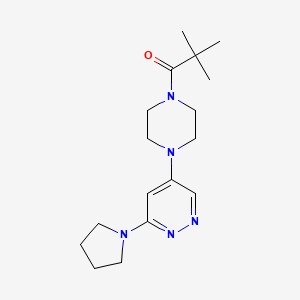
![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)